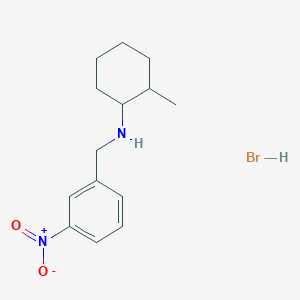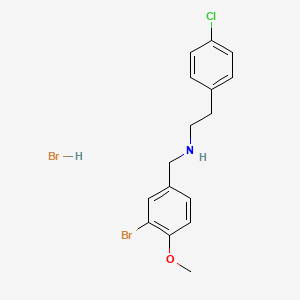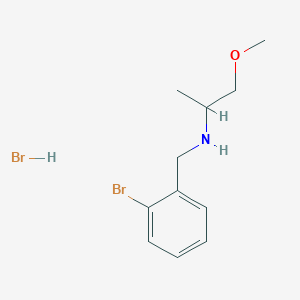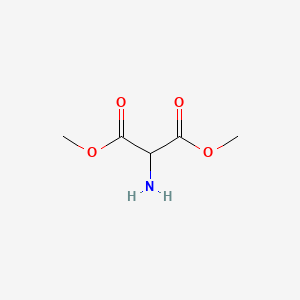amine hydrobromide; 95% CAS No. 1609396-15-7](/img/structure/B6351942.png)
[2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-15-7 . It has a molecular weight of 336.27 and its IUPAC name is 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H . This indicates that the molecule contains a methoxyphenyl group, a methylbenzyl group, and an ethylamine group, along with a bromide ion.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Pharmacologically Active Derivatives : The study by Chapman et al. (1971) investigated pharmacologically active benzo[b]thiophen derivatives, highlighting the synthesis and preliminary pharmacological study of compounds, including amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).
Lanthanide Complex Cations : Research by Liu et al. (1993) explored the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which are significant in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).
Narcotic Antagonist Action : Jacoby et al. (1981) synthesized N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates to evaluate the role of a m- or p-hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).
Asymmetric Synthesis : Bentley et al. (2011) demonstrated the use of lithium N-phenyl-N-(α-methylbenzyl)amide in the asymmetric synthesis of β-amino esters, showing the potential of these compounds in organic synthesis (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Pharmaceutical Research : Schroeder et al. (1992) synthesized various stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, important intermediates in the preparation of quinolone antibacterials (Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992).
Chemical Synthesis and Analysis : A study by Caspar et al. (2017) involved the analysis of metabolites of a new psychoactive substance, demonstrating the application of these compounds in analytical and bioanalytical chemistry (Caspar, Westphal, Meyer, & Maurer, 2017).
Phosphorus-Nitrogen Donor Interaction : Timosheva et al. (2004) investigated phosphorus-nitrogen donor interaction in phosphate and oxyphosphorane compositions, which has implications for understanding enzymatic processes (Timosheva, Chandrasekaran, & Holmes, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAOTRWRBSZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)



amine hydrobromide; 95%](/img/structure/B6351889.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)


![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)




